Methyl 4-fluoro-3-methoxybenzoate
Overview
Description
Methyl 4-fluoro-3-methoxybenzoate is a chemical compound with the empirical formula C9H9FO3 . It has a molecular weight of 184.16 and its CAS number is 74385-37-8 .
Molecular Structure Analysis
The molecular structure of Methyl 4-fluoro-3-methoxybenzoate can be represented by the SMILES stringO=C(OC)C1=CC(OC)=C(F)C=C1
. This indicates that the compound contains a methoxy group (-OCH3) and a fluoro group (-F) attached to a benzene ring, which is further connected to a carbonyl group (=O) and a methoxy group (-OCH3). Physical And Chemical Properties Analysis
Methyl 4-fluoro-3-methoxybenzoate is a solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 264.2±25.0 °C at 760 mmHg, and a flash point of 110.2±18.1 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .Scientific Research Applications
1. Synthesis and Chemical Properties
Methyl 4-fluoro-3-methoxybenzoate has been studied in the context of its synthesis and chemical properties. One notable study focused on the synthesis of methyl 4-bromo-2-methoxybenzoate, which shares a similar structure, highlighting the potential for creating derivatives of methyl 4-fluoro-3-methoxybenzoate (Chen Bing-he, 2008). Furthermore, a study on 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole demonstrates the potential for creating complex compounds involving fluoro and methoxy functional groups, similar to those in methyl 4-fluoro-3-methoxybenzoate (Zhou Yu, 2002).
2. Biochemical and Environmental Interactions
Several studies have investigated the biochemical and environmental interactions of compounds structurally related to methyl 4-fluoro-3-methoxybenzoate. For instance, research on Sporomusa ovata demonstrated the microbial ability to metabolize compounds like 3,4-dimethoxybenzoate, which shares some characteristics with methyl 4-fluoro-3-methoxybenzoate (E. Stupperich & R. Konle, 1993; 1996). This suggests that similar compounds, such as methyl 4-fluoro-3-methoxybenzoate, may also interact in unique ways with biological systems or have potential environmental implications.
3. Potential in Medical and Pharmacological Research
The structure of methyl 4-fluoro-3-methoxybenzoate indicates potential relevance in medical and pharmacological research. Research on 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline(ZD1839) and other quinazoline derivatives suggests that the incorporation of fluorine and methoxy groups can impact the pharmacological properties of these compounds (Gong Ping, 2005). This indicates that methyl 4-fluoro-3-methoxybenzoate could potentially be explored for its medicinal properties.
4. Role in Organic Chemistry and Material Science
The synthesis and study of compounds likemethyl 4-fluoro-3-methoxybenzoate are crucial in the field of organic chemistry and material science. For instance, the synthesis of 4-((4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl)phenyl methoxy-substituted benzoates, which are similar in structure, demonstrates the potential applications in creating liquid crystals for display technologies (Hengfeng Li et al., 2010). This suggests that methyl 4-fluoro-3-methoxybenzoate could also be used in developing new materials with unique properties.
5. Thermochemical Studies
Thermochemical studies of related compounds, such as methyl 2- and 4-methoxybenzoates, have been conducted to understand their structural and thermochemical properties. These studies provide insights into the stability and reactivity of these compounds, which can be extrapolated to similar compounds like methyl 4-fluoro-3-methoxybenzoate (H. Flores et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 4-fluoro-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTVDAXZKFVQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343877 | |
Record name | Methyl 4-fluoro-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-3-methoxybenzoate | |
CAS RN |
74385-37-8 | |
Record name | Methyl 4-fluoro-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-fluoro-3-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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